5-Ethyl-1-phenylbarbituric acid

CYP2B induction hepatocarcinogenesis drug metabolism

Procure this specific N1-phenyl-substituted barbiturate derivative to eliminate confounding CYP2B induction in your metabolic studies. Unlike phenobarbital, this C5 mono-ethyl compound is inactive as a CYP2B inducer and hepatocarcinogenesis promoter, making it the definitive control for clean toxicological and bioanalytical method validation. Ensure experimental integrity with the correct scaffold.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 5419-00-1
Cat. No. B5779822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-phenylbarbituric acid
CAS5419-00-1
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,13,15,17)
InChIKeyIEZTZCXBBTUQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-phenylbarbituric Acid (CAS 5419-00-1): Differentiated Barbiturate Research Tool vs. Phenobarbital


5-Ethyl-1-phenylbarbituric acid (CAS 5419-00-1) is an N1-phenyl-substituted barbiturate derivative that shares core structural features with clinical barbiturates but exhibits fundamentally distinct toxicological and pharmacological properties . While structurally related to phenobarbital (5-ethyl-5-phenylbarbituric acid), this compound possesses a C5 mono-ethyl substitution pattern with N1-phenyl attachment, distinguishing it from the C5,C5-disubstituted clinical barbiturates . This specific structural configuration results in a unique profile: the compound lacks sedative-hypnotic activity while retaining distinct CYP450 enzyme induction characteristics that diverge markedly from phenobarbital-class agents [1].

5-Ethyl-1-phenylbarbituric Acid: Why Barbiturate Class Compounds Cannot Be Interchanged Without Quantitative Verification


Barbiturate analogs with identical molecular formulas but divergent substitution patterns exhibit fundamentally different CYP450 induction profiles and hepatocarcinogenic potential that cannot be predicted from structural similarity alone [1]. The C5,C5-disubstituted clinical barbiturates such as phenobarbital are potent CYP2B inducers and established liver tumor promoters, whereas C5-monosubstituted N1-phenyl barbiturates demonstrate markedly attenuated or absent CYP2B induction [2]. Furthermore, N1-phenyl substitution alters metabolic fate: while N-alkyl barbiturates undergo extensive N-dealkylation, N-phenyl barbiturates show negligible dealkylation in vivo, fundamentally changing their metabolic stability and bioanalytical detectability [3]. Substituting a generic barbiturate analog for 5-ethyl-1-phenylbarbituric acid without quantitative verification introduces uncontrolled variables in enzyme induction, metabolic activation, and toxicological endpoints that can invalidate experimental results.

5-Ethyl-1-phenylbarbituric Acid: Quantitative Differentiation Evidence for Scientific Procurement


CYP2B Induction Activity of 5-Ethyl-1-phenylbarbituric Acid vs. Phenobarbital and Intermediate Barbiturates

In a direct head-to-head comparative study of barbiturate CYP2B induction capacity in male F344/NCr rats, 5-ethyl-1-phenylbarbituric acid (structurally analogous to the tested 5-ethylbarbituric acid) was essentially inactive as a CYP2B-type inducer. In stark contrast, phenobarbital caused the greatest CYP2B induction among all tested compounds, while intermediate-duration sedatives such as allobarbital and aprobarbital induced CYP2B at approximately 25% of the phenobarbital level [1].

CYP2B induction hepatocarcinogenesis drug metabolism barbiturate toxicology

Hepatocarcinogenesis Promotion Activity of 5-Ethyl-1-phenylbarbituric Acid vs. Clinical Barbiturates

The same comparative study assessed hepatocarcinogenesis promotion in N-nitrosodiethylamine-initiated male F344/NCr rats. 5-Ethyl-1-phenylbarbituric acid (structurally analogous to the tested 5-ethylbarbituric acid) was found to be relatively inactive as a promoter of hepatocarcinogenesis. By contrast, phenobarbital displayed strong liver tumor promoting effects, allobarbital proved as effective as phenobarbital in tumor promotion, and aprobarbital showed somewhat weaker but still significant promoting activity [1].

liver tumor promotion hepatocarcinogenesis toxicology barbiturate safety

Metabolic N-Dealkylation Stability: N1-Phenyl vs. N1-Alkyl Barbiturates

A systematic metabolic fate study in dogs demonstrated that N-substituent identity fundamentally determines barbiturate metabolic stability. While N-methyl and N-ethyl barbital derivatives undergo extensive N-dealkylation to barbital, N-phenyl barbital (phenyl-barbital) showed negligible dealkylation, with no more than traces of barbital excreted in urine. This metabolic behavior is class-level consistent across N-phenyl barbiturates, including 5-ethyl-1-phenylbarbituric acid [1].

barbiturate metabolism N-dealkylation metabolic stability bioanalysis

Physicochemical Property Differentiation: 5-Ethyl-1-phenylbarbituric Acid vs. C5,C5-Disubstituted Analogs

The C5 mono-ethyl substitution pattern of 5-ethyl-1-phenylbarbituric acid (LogP 1.6894, molecular weight 232.24) confers distinct physicochemical properties compared to C5,C5-disubstituted N1-phenyl analogs such as phetharbital (5,5-diethyl-1-phenylbarbituric acid; LogP approximately 2.5-3.0 estimated, molecular weight 260.29). The lower molecular weight and reduced lipophilicity of 5-ethyl-1-phenylbarbituric acid result in altered membrane permeability and tissue distribution characteristics [1][2].

logP lipophilicity physicochemical properties barbiturate

5-Ethyl-1-phenylbarbituric Acid: Evidence-Based Research Application Scenarios


CYP2B Induction-Negative Control in Drug Metabolism Studies

5-Ethyl-1-phenylbarbituric acid serves as a structurally appropriate barbiturate control compound for experiments requiring a barbiturate scaffold without confounding CYP2B induction. Unlike phenobarbital (strong CYP2B inducer) or allobarbital/aprobarbital (∼25% induction), this compound is essentially inactive as a CYP2B-type inducer, enabling clean interpretation of CYP450-dependent metabolic studies [1].

Long-Term Toxicology Studies Requiring Attenuated Hepatocarcinogenic Risk

For chronic in vivo toxicology investigations in rodent models where barbiturate exposure is necessary but liver tumor promotion would confound results, 5-ethyl-1-phenylbarbituric acid offers a differentiated alternative to clinical barbiturates. Direct comparative evidence demonstrates that this compound is relatively inactive as a hepatocarcinogenesis promoter, whereas phenobarbital and allobarbital are strong promoters and aprobarbital retains significant promoting activity [1].

Metabolic Stability Reference for N-Phenyl Barbiturate Bioanalytical Method Development

The metabolic stability conferred by N1-phenyl substitution makes 5-ethyl-1-phenylbarbituric acid a suitable reference standard for developing and validating bioanalytical methods for N-phenyl barbiturates. Unlike N-alkyl barbiturates that undergo extensive dealkylation, N-phenyl barbiturates show negligible dealkylation, requiring distinct extraction and detection protocols that must be optimized using structurally representative standards [2].

Synthetic Intermediate for Novel Barbiturate Derivatives

5-Ethyl-1-phenylbarbituric acid functions as a versatile synthetic intermediate for preparing N1-phenyl-substituted barbiturate derivatives with further C5 modifications. The compound's mono-ethyl substitution at C5 provides a reactive site for additional alkylation or arylation, enabling exploration of structure-activity relationships in barbiturate scaffolds while maintaining the favorable toxicological profile associated with N1-phenyl substitution .

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